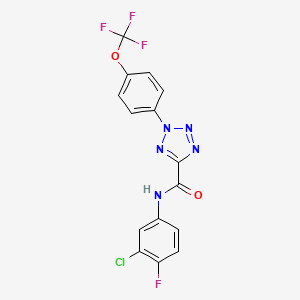
N-(3-氯-4-氟苯基)-2-(4-(三氟甲氧基)苯基)-2H-四唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H8ClF4N5O2 and its molecular weight is 401.71. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 应用:研究人员利用该化合物中的 3-氯-4-氟苯基部分来识别酪氨酸酶抑制剂。Mirabile 等人的一项研究 探索了其对双孢蘑菇中酪氨酸酶的抑制作用 。这些抑制剂可能在皮肤相关疾病(如色素沉着过度和黑色素瘤)中具有潜在的应用价值。
- 应用:该化合物的另一种衍生物,N-(3-氯-4-氟苯基)-1H-吡唑并[4,3-b]吡啶-3-胺,已被鉴定为 mGluR4 受体的正向变构调节剂。 这一发现表明其在神经系统疾病中具有潜在的治疗意义 。
- 应用:喹唑啉酮具有广泛的应用,包括抗疟疾、抗肿瘤、抗惊厥和抗炎特性。 近年来,4(3H)-喹唑啉酮合成方面的进展突出了其多功能性 。
酪氨酸酶抑制
代谢型谷氨酸受体调节
合成化学和喹唑啉酮合成
作用机制
Target of Action
The primary target of this compound is the metabotropic glutamate receptor 4 (mGlu4) . mGlu4 is a G-protein coupled receptor that plays a crucial role in the central nervous system. It is involved in various physiological processes, including the modulation of neurotransmitter release, neurodevelopment, and neuroprotection .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of mGlu4 . As a PAM, it enhances the receptor’s response to its natural ligand, glutamate, without directly activating the receptor itself. This results in an increased signal transduction and amplification of the receptor’s normal response .
Biochemical Pathways
The activation of mGlu4 by this compound influences several downstream biochemical pathways. These include the inhibition of cyclic AMP formation, modulation of calcium and potassium channels, and the activation of the mitogen-activated protein kinase pathway . These pathways play a significant role in neuronal excitability, synaptic plasticity, and the release of various neurotransmitters .
Pharmacokinetics
The compound has been characterized with suitable in vivo pharmacokinetic properties in three preclinical safety species .
Result of Action
The activation of mGlu4 by this compound can lead to various molecular and cellular effects. It has shown efficacy in preclinical rodent models of Parkinson’s disease , suggesting potential neuroprotective effects and a role in modulating motor control.
生物活性
N-(3-chloro-4-fluorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H8ClF4N5O2
- Molecular Weight : 401.71 g/mol
- IUPAC Name : N-(3-chloro-4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, which can include enzymes and receptors involved in disease pathways. The tetrazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, potentially influencing enzymatic activities.
Biological Activities
- Antimicrobial Activity : Initial studies indicate that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) in the low microgram range .
- Neuroprotective Effects : Research on related compounds suggests that tetrazole derivatives may offer neuroprotective effects by inhibiting neuroinflammation and oxidative stress pathways. For example, some derivatives have been shown to inhibit the NF-κB signaling pathway, which is crucial in neuroinflammatory responses .
- Enzyme Inhibition : The compound may also act as an inhibitor of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. Structure-activity relationship (SAR) studies indicate that modifications to the phenyl rings can enhance AChE inhibitory activity, suggesting that this compound might be optimized for such effects .
Case Study 1: Neuroprotective Properties
In a study examining the effects of tetrazole derivatives on Alzheimer's disease models, it was found that specific compounds could significantly improve cognitive function in scopolamine-induced memory impairment models. The mechanism was linked to reduced oxidative stress and inflammation in neuronal cells .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of tetrazole-containing compounds demonstrated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to traditional antibiotics. This suggests potential applications in treating infections resistant to conventional therapies .
Research Findings Summary Table
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF4N5O2/c16-11-7-8(1-6-12(11)17)21-14(26)13-22-24-25(23-13)9-2-4-10(5-3-9)27-15(18,19)20/h1-7H,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIYWWSMECOIJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF4N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














